![molecular formula C13H13NOS B1303224 {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol CAS No. 338982-27-7](/img/structure/B1303224.png)
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a chemical compound with the CAS Number: 338982-27-7 . It has a molecular weight of 231.32 and its IUPAC name is {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is 1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 .Physical And Chemical Properties Analysis
“{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol” is a solid substance . It has a melting point range of 121 - 124 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Preparation and Transformations of Vinylogous Sulfonamides : The compound and its derivatives serve as key intermediates in the synthesis of complex structures, such as indolizidines. These structures are crucial for alkaloid synthesis, offering a pathway to develop potential pharmaceuticals. The research demonstrates the utility of these compounds in creating sulfone-substituted indolizines through cyclisation and further transforming them into beta-sulfonyl amines and enaminones through reduction and hydrogenolysis, respectively (Michael et al., 2004).
Synthesis of Aryl-Sulfanylthienopyridines : A three-step synthesis procedure highlights the use of related compounds to produce 3-aryl-2-sulfanylthienopyridines, which are valuable for their potential biological activities and as building blocks in organic chemistry (Kobayashi et al., 2013).
Photoreaction Studies
- The photoreaction behavior of compounds similar to "{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol" in acidic methanolic solutions reveals intricate details about their reactivity under UV irradiation. This information is crucial for understanding their role in photochemical synthesis and the development of photo-responsive materials (Sugiyama et al., 1984).
Material Science Applications
- Metal-Free Reduction of Nitro Aromatic Compounds : Demonstrates the application of (2-pyridyl)phenyl methanol as a hydrogen donor for the reduction of nitro aromatic compounds, a crucial step in the production of various materials and chemicals (Giomi et al., 2011).
Catalysis
- Catalytic Methylation of Pyridines : Research into catalytic methods for the methylation of pyridines using methanol and formaldehyde as reagents expands the toolkit for modifying pyridine rings, a common feature in many pharmaceuticals and organic materials. This work offers new pathways for direct methyl group introduction onto aromatic rings, a valuable trait for drug discovery and development (Grozavu et al., 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-10-4-6-12(7-5-10)16-13-11(9-15)3-2-8-14-13/h2-8,15H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCFLONDAMSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377139 |
Source


|
| Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
CAS RN |
338982-27-7 |
Source


|
| Record name | {2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

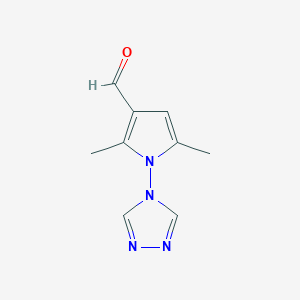
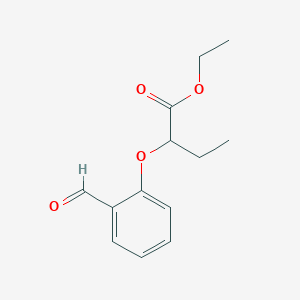
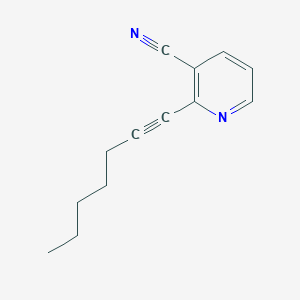
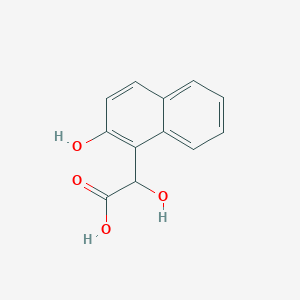
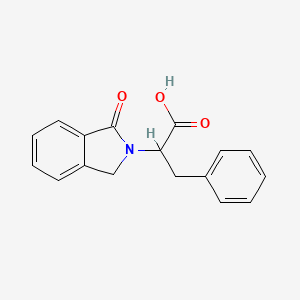
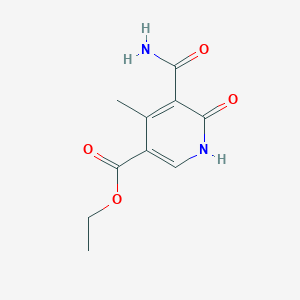
![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)
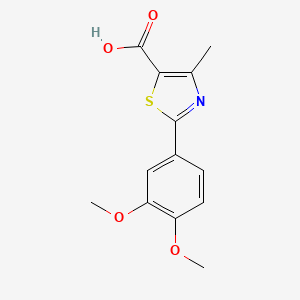
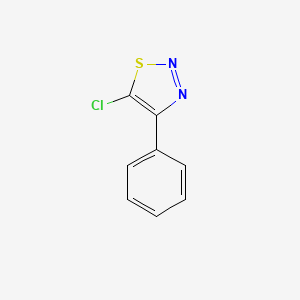
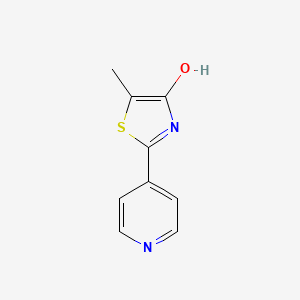
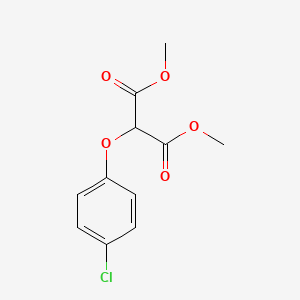
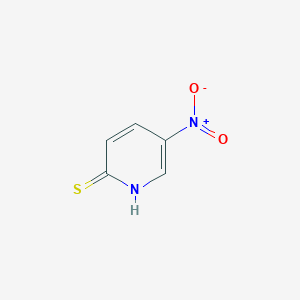
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)
